3-(Aminomethyl)adamantan-1-ol

Übersicht

Beschreibung

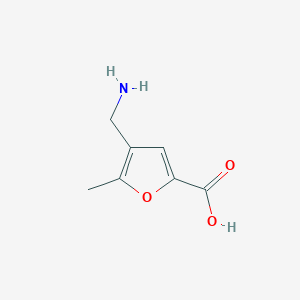

3-(Aminomethyl)adamantan-1-ol represents a significant compound within the realm of organic chemistry, particularly due to its structural uniqueness and potential for varied chemical reactivity and properties. This substance is derived from adamantane, a cage-like, diamondoid hydrocarbon structure that provides a robust scaffold for further functionalization and exploration in chemistry.

Synthesis Analysis

The synthesis of This compound and similar compounds involves multi-step chemical reactions, often starting from adamantane or its derivatives. For instance, a novel synthesis route has been developed, avoiding the use of bromine and employing procedures like the Ritter reaction, hydrolysis, neutralization, and reduction reactions, achieving a total yield of 43% (Lu-lu Cai et al., 2011). The structural characterization of the synthesized compound is accomplished through techniques like elemental analysis, IR, MS, and 1HNMR, providing insights into the molecular arrangement and confirming the successful synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of This compound and its derivatives has been extensively studied, showcasing the impact of adamantane's rigid framework on the spatial arrangement of substituent groups. For example, quantitative assessments using crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis have revealed how non-covalent interactions, particularly in adamantane-1,3,4-thiadiazole hybrid derivatives, influence the molecular orientation and stability of these compounds (A. El-Emam et al., 2020).

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, reflecting its versatility. The presence of both amine and alcohol functional groups allows for diverse reactivity, including the formation of derivatives through reactions with acids, isocyanates, and more. Studies have shown the synthesis of adamantan-1-ol derivatives and their potential as antibacterials, highlighting the antimicrobial properties of these compounds and their structure-activity relationships (E. Antoniadou-Vyza et al., 1996).

Physical Properties Analysis

The adamantane scaffold imparts significant physical properties to This compound , such as high thermal stability and a distinct melting point, attributable to the cage-like structure. The solid-state structure, determined through X-ray crystallography, provides evidence of the compound's conformation and how it affects its physical behavior.

Chemical Properties Analysis

This compound exhibits a range of chemical properties, including reactivity towards nucleophilic substitution and the ability to form stable salts and complexes with metals. Its chemical behavior is deeply influenced by the adamantane core, which confers rigidity and influences the electron distribution across the molecule, affecting its reactivity patterns and interaction with other molecules.

- (Lu-lu Cai et al., 2011)

- (A. El-Emam et al., 2020)

- (E. Antoniadou-Vyza et al., 1996)

Wissenschaftliche Forschungsanwendungen

Synthesis of Memantine and Rimantadine : Adamantan-1-ol, a key derivative, is used as a starting compound in the synthesis of memantine and rimantadine. These compounds are notable for their applications in medical treatments (Khusnutdinov & Oshnyakova, 2015).

Antioxidant Additives to Oils and Transmission Fluids : Adamantan-1-ol derivatives, such as 1-adamantyl ethers, are effective as antioxidant additives in oils and transmission fluids. They also improve the rheological characteristics of these fluids at low temperatures (Khusnutdinov & Oshnyakova, 2015).

Potential Anti-Inflammatory Agents : Derivatives like 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione have been investigated for their potential as anti-inflammatory agents. This research includes studies on their molecular structure and electronic properties (Al-Tamimi et al., 2014).

Antibacterial Properties : Certain derivatives, such as adamantane-group-bearing trialkylamines, have shown significant antibacterial activity. This property is enhanced with the extension of the nitrogen-attached carbon chain length (Antoniadou-Vyza et al., 1996).

Metal Complex Synthesis : 3s,5s,7s-adamantan-1-amine complexes with various biologically significant metals have been synthesized, showcasing applications in areas like antiviral and antiparkinsonian treatments (Sultana et al., 2014).

Characterization of Novel Compounds : Structural and spectroscopic characterization of novel compounds, like 3-(1-Adamantyl)-4-amino-1-(2-benzoyl-1-phenylethyl)-1H-1,2,4-triazol-5(4H)-thione, contributes to the understanding of their properties and potential applications in various fields (Lahsasni et al., 2012).

Synthesis of Nitroamine Derivatives : Research on the synthesis of nitroamine derivatives from adamantyl compounds further expands the potential applications of these substances in various chemical and biological processes (Sheremetev et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(aminomethyl)adamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKCTCWOWSGKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1269705.png)